Oleyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

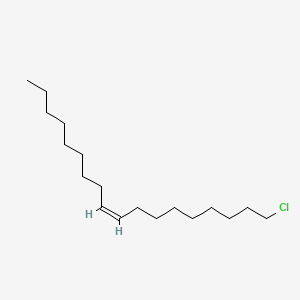

Oleyl chloride, also known as 9-octadecenoyl chloride, is a fatty acid derivative with the molecular formula C18H33ClO. It is a liquid at room temperature and is primarily used in organic synthesis and industrial applications. This compound is characterized by its long hydrocarbon chain and a reactive acyl chloride group, making it a valuable reagent in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: Oleyl chloride can be synthesized through the chlorination of oleic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction is as follows:

C18H34O2+SOCl2→C18H33ClO+SO2+HCl

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous addition of oleic acid to a reactor containing the chlorinating agent, followed by distillation to purify the product. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反应分析

Types of Reactions

Oleyl chloride participates in several characteristic reactions of acyl chlorides, including:

Esterification

Reacts with alcohols to form esters, a process widely used in lipid modification and surfactant synthesis. For example, this compound esterifies hemicelluloses to create hydrophobic biopolymers .

Amide Formation

Reacts with amines to produce amides, utilized in synthesizing bioactive molecules and surfactants. This reaction is critical in pharmaceutical intermediates .

Acylation

Acts as an acylating agent for hydroxyl or amino groups in substrates like cellulose, starches, and proteins, enabling functionalization for materials science applications .

Reaction Mechanisms

The reactivity of this compound follows the nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack : A nucleophile (e.g., alcohol, amine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Chloride Departure : The chloride ion leaves, regenerating the carbonyl group.

-

Proton Transfer : A proton shifts to stabilize the product .

In reactions catalyzed by 4-dimethylaminopyridine (DMAP), the mechanism involves DMAP transiently binding to the acyl carbon, enhancing nucleophilic attack efficiency .

Oleoylation of Hemicelluloses

A study demonstrated the homogeneous esterification of wheat straw hemicelluloses with this compound in a DMF/LiCl system :

-

Conditions : 3:1 molar ratio (this compound to hydroxyl groups), DMAP catalyst, triethylamine neutralizer.

-

Outcome : Achieved degrees of substitution (DS) up to 1.67, with >90% hydroxyl groups modified.

-

Characterization : FT-IR confirmed ester carbonyl peaks at 1,753 cm⁻¹ and disappearance of this compound’s 1,800 cm⁻¹ peak .

Reaction Data Table

科学研究应用

Chemical Synthesis

Oleyl Chloride in Esterification Reactions

this compound is primarily utilized in the synthesis of esters through acylation reactions. It reacts with alcohols to form fatty acid esters, which are essential in food, pharmaceuticals, and cosmetics. For instance, this compound is used to synthesize chlorogenic acid oleyl alcohol ester (CGOA), a derivative with improved hydrophobic properties for better solubility in various applications.

Case Study: Synthesis of CGOA

- Method : Non-catalytic and solvent-free conditions.

- Optimal Conditions :

- Reaction Temperature: 200 °C

- Reaction Time: 3 hours

- Molar Ratio (CGA to Oleyl Alcohol): 1:20

- Stirring Rate: 200 rpm

- Results : CGA conversion reached 93.59% under optimal conditions, demonstrating the efficiency of this compound in ester synthesis .

Nanotechnology

This compound in Nanoparticle Synthesis

this compound plays a crucial role in the synthesis of nanoparticles, particularly in modifying their surfaces for enhanced properties. It is used to functionalize magnetic nanoparticles, improving their stability and reactivity for applications in biomedical fields.

Case Study: Functionalization of Magnetic Nanoparticles

- Method : Covalent functionalization using this compound.

- Applications : Enhanced efficacy in drug delivery systems and as contrast agents for magnetic resonance imaging (MRI).

- Results : The functionalization process led to nanoparticles with improved targeting capabilities and reduced side effects due to specific recognition chemical moieties .

Material Science

This compound in Polymer Chemistry

In material science, this compound is utilized to create polymer composites with enhanced thermal and chemical stability. Its ability to react with various monomers allows for the development of high-performance materials.

Case Study: Development of Epoxy Resins

- Application : this compound was used as a curing agent for amino-functionalized iron oxide nanoparticles.

- Results : The resulting epoxy resin exhibited excellent thermal stability and corrosion resistance, highlighting the utility of this compound in advanced material applications .

Biological Applications

This compound as a Potential Biocontrol Agent

Research indicates that derivatives of this compound may possess biological activity, particularly as insect pheromones and potential antiviral agents. This opens avenues for its use in pest control strategies and therapeutic applications.

Case Study: Insect Pheromones

- Application : this compound derivatives explored for use as sex attractants in pest control.

- Results : Initial findings suggest effectiveness in attracting specific insect species, providing a sustainable approach to pest management .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Esterification (CGOA synthesis) | High conversion rates (93.59%) achieved |

| Nanotechnology | Magnetic nanoparticle functionalization | Improved targeting and reduced side effects |

| Material Science | Polymer composites | Enhanced thermal stability and corrosion resistance |

| Biological Applications | Insect pheromones | Potential effectiveness as sex attractants |

作用机制

Oleyl chloride can be compared with other fatty acid chlorides such as:

- Lauroyl chloride (C12H23ClO)

- Palmitoyl chloride (C16H31ClO)

- Stearoyl chloride (C18H35ClO)

Uniqueness:

- Chain Length: this compound has a longer hydrocarbon chain compared to lauroyl chloride and palmitoyl chloride, which affects its physical properties and reactivity.

- Double Bond: The presence of a double bond in this compound distinguishes it from stearoyl chloride, which is fully saturated. This double bond can participate in additional reactions, such as hydrogenation and epoxidation.

相似化合物的比较

- Lauroyl chloride

- Palmitoyl chloride

- Stearoyl chloride

Oleyl chloride’s unique combination of a long hydrocarbon chain and a reactive acyl chloride group makes it a versatile compound in both research and industrial applications. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its importance in modern chemistry.

生物活性

Oleyl chloride, a derivative of oleic acid, is an unsaturated fatty acid chloride that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications. The synthesis methods and structure-activity relationships (SAR) are also discussed to provide a comprehensive understanding of this compound.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of oleic acid with thionyl chloride or triphosgene. The reaction typically occurs under mild conditions, yielding high-purity this compound suitable for various applications. For instance, one method involves using oleic acid and triphosgene in the presence of N,N-dimethylformamide as a catalyst, resulting in a product with a purity exceeding 95% .

Synthesis Method Overview

| Method | Reagents | Conditions | Purity | Yield |

|---|---|---|---|---|

| Triphosgene Method | Oleic Acid, Triphosgene | 40-80 °C, 0.5-8 hours | >95% | High |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. Research has shown that oleoylamines, structurally related compounds, can penetrate bacterial membranes and neutralize endotoxins effectively. These compounds demonstrated activity in the micromolar range against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of oleoylamines derived from oleic acid, it was found that these compounds could disrupt bacterial membranes and inhibit growth effectively. The structure-activity relationship analysis indicated that modifications to the polar head group significantly impacted their antimicrobial efficacy.

Cytotoxicity and Tumor Selectivity

Recent studies have assessed the cytotoxic effects of oleoylamides (related to this compound) on various cancer cell lines. Using the MTT assay, researchers evaluated the cytotoxicity against human oral squamous cell carcinoma (OSCC) lines compared to normal oral cells. The results indicated that certain oleoylamides exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting potential therapeutic applications in cancer treatment .

Cytotoxicity Data Overview

| Cell Line | Cytotoxic Concentration (CC50) | Tumor Selectivity Index (TSI) |

|---|---|---|

| OSCC Line 1 | 15 μM | 3.2 |

| OSCC Line 2 | 20 μM | 2.8 |

| Normal Oral Cells | >50 μM | - |

Anti-inflammatory and Other Biological Activities

This compound and its derivatives have been studied for their anti-inflammatory properties. They inhibit phospholipase A2 activity, which plays a critical role in inflammatory responses. Additionally, these compounds have shown promise in anti-HIV activity and as potential agents for managing chronic inflammatory conditions .

属性

CAS 编号 |

59485-81-3 |

|---|---|

分子式 |

C18H35Cl |

分子量 |

286.9 g/mol |

IUPAC 名称 |

1-chlorooctadec-9-ene |

InChI |

InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |

InChI 键 |

IFABLCIRROMTAN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCl |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCCCl |

规范 SMILES |

CCCCCCCCC=CCCCCCCCCCl |

Key on ui other cas no. |

59485-81-3 16507-61-2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。